1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride

TRPC6 inhibitor regioisomer selectivity ion channel pharmacology

1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride (CAS 1417794-50-3) is a fluorinated benzimidazole derivative featuring a 3-fluorobenzyl N-substituent and a piperidin-3-ylmethoxy ether at the 2-position, supplied as the hydrochloride salt with a molecular formula of C20H23ClFN3O and molecular weight of 375.87 g/mol. It belongs to the class of 2-alkoxybenzimidazoles with pendant basic amines, a scaffold that has been explored in multiple therapeutic patent families, most notably as transient receptor potential channel 6 (TRPC6) inhibitors.

Molecular Formula C20H23ClFN3O
Molecular Weight 375.9
CAS No. 1417794-50-3
Cat. No. B3027873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
CAS1417794-50-3
Molecular FormulaC20H23ClFN3O
Molecular Weight375.9
Structural Identifiers
SMILESC1CC(CNC1)COC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F.Cl
InChIInChI=1S/C20H22FN3O.ClH/c21-17-7-3-5-15(11-17)13-24-19-9-2-1-8-18(19)23-20(24)25-14-16-6-4-10-22-12-16;/h1-3,5,7-9,11,16,22H,4,6,10,12-14H2;1H
InChIKeyKACMKOAVCVBQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride (CAS 1417794-50-3): Chemical Identity, Comparator Landscape, and Procurement Context


1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride (CAS 1417794-50-3) is a fluorinated benzimidazole derivative featuring a 3-fluorobenzyl N-substituent and a piperidin-3-ylmethoxy ether at the 2-position, supplied as the hydrochloride salt with a molecular formula of C20H23ClFN3O and molecular weight of 375.87 g/mol . It belongs to the class of 2-alkoxybenzimidazoles with pendant basic amines, a scaffold that has been explored in multiple therapeutic patent families, most notably as transient receptor potential channel 6 (TRPC6) inhibitors [1]. Its closest commercially available structural analogs differ in the piperidine attachment point (4-piperidinyl isomer, CAS 1417792-99-4), the N1-substituent (methyl analog, CAS 1185311-12-9), or the fluorine position on the benzyl ring (4-fluorobenzyl variant), each of which alters key molecular recognition features and physicochemical properties that govern target engagement and pharmacokinetic behavior.

Why 1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride Cannot Be Replaced by Generic In-Class Analogs


Benzimidazole derivatives with piperidine-containing ethers are not functionally interchangeable because subtle variations in substitution regiochemistry and N1-aryl electronics produce divergent target selectivity profiles, as evidenced by structure–activity relationship (SAR) studies on TRPC channel inhibitors [1]. Replacing the 3-fluorobenzyl group with a methyl group (CAS 1185311-12-9) eliminates the key aryl–pi interactions required for TRPC6 binding and removes the metabolically stabilizing fluorine atom [2]. Shifting the piperidine attachment from the 3-position to the 4-position (CAS 1417792-99-4) alters the three-dimensional presentation of the basic amine, directly impacting both on-target potency and off-target selectivity against related TRPC isoforms (TRPC3, TRPC5, TRPC7) [1]. Even relocating the fluorine from the meta to the para position of the benzyl ring modifies the electrostatic potential of the aromatic system, which can re-rank compound affinity in a congeneric series. These structural distinctions are not hypothetical; they are the basis of patent-defined intellectual property boundaries and determine which compound is appropriate for a given mechanistic hypothesis or medicinal chemistry campaign.

Quantitative Differentiation Evidence: 1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride vs. Closest Analogs


Piperidine Regioisomerism: 3-ylmethoxy vs. 4-ylmethoxy Attachment Determines TRPC Subtype Selectivity Profile

The piperidine attachment point differentiates the target compound (3-piperidinylmethoxy, CAS 1417794-50-3) from its closest commercial analog, 1-(3-fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride (CAS 1417792-99-4). In the broader benzimidazole–piperidine TRPC inhibitor class, the 3-piperidinylmethoxy configuration has been specifically claimed in patent families (e.g., WO 2020/210597 A1) as providing a distinct selectivity window against TRPC6 relative to TRPC3, TRPC5, and TRPC7, whereas the 4-piperidinylmethoxy geometry is associated with different isoform preference [1]. The 3-substituted piperidine positions the basic nitrogen in a sterically more constrained environment, which molecular docking studies indicate forms a critical salt bridge with an acidic residue in the TRPC6 pore region that is not conserved across all TRPC subtypes [2].

TRPC6 inhibitor regioisomer selectivity ion channel pharmacology

N1-Benzyl Substituent: 3-Fluorobenzyl Confers Metabolic Stability Advantage Over Methyl Analog

The 3-fluorobenzyl N1-substituent of CAS 1417794-50-3 is critical for both target binding and metabolic stability, distinguishing it from the N1-methyl analog 1-methyl-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride (CAS 1185311-12-9). The fluorine atom at the meta position of the benzyl ring serves as an electron-withdrawing group that reduces the electron density of the aromatic system, thereby slowing oxidative metabolism by cytochrome P450 enzymes [1]. In related benzimidazole series, replacing an N1-methyl with an N1-(3-fluorobenzyl) increased metabolic half-life in human liver microsomes by 3- to 8-fold while maintaining or improving target affinity [2]. Additionally, the 3-fluorobenzyl group engages in favorable hydrophobic and pi-stacking interactions within the TRPC6 binding pocket that are absent with a simple methyl substituent.

fluorinated benzimidazole metabolic stability CYP450 oxidation

Vendor-Supplied Purity and Analytical Characterization: Batch-to-Batch Reproducibility Data

Commercial suppliers including Bidepharm, Fluorochem, and Beyotime provide CAS 1417794-50-3 at a standard purity of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of characterization distinguishes the target compound from less thoroughly documented analogs. The hydrochloride salt form ensures aqueous solubility suitable for biological assay preparation, and the molecular identity is confirmed by IUPAC nomenclature (1-[(3-fluorophenyl)methyl]-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole hydrochloride) and canonical SMILES string (Cl.FC1=CC=CC(CN2C3=CC=CC=C3N=C2OCC2CCCNC2)=C1), providing unambiguous structural verification .

compound purity NMR characterization HPLC quality control

Physicochemical Differentiation from Positional Isomers: Calculated LogP, PSA, and Hydrogen Bonding Capacity

Although CAS 1417794-50-3 and its 4-piperidinyl isomer (CAS 1417792-99-4) share the same molecular formula (C20H23ClFN3O) and molecular weight (375.87 g/mol), the different connectivity of the piperidine ring creates subtle but meaningful differences in calculated physicochemical properties. The 3-substituted piperidine introduces an additional chiral center compared to the 4-substituted analog, producing a stereochemical mixture (unless enantiopure synthesis is specified) that affects molecular recognition. The 3-piperidinylmethoxy configuration yields a marginally different three-dimensional spatial distribution of the basic amine, which can be detected by differential scanning calorimetry (DSC) melting point and HPLC retention time differences between the two regioisomers . Topological polar surface area (tPSA) calculation for the free base is approximately 39.4 Ų for both isomers, but the 3-substituted variant may exhibit slightly different chromatographic behavior in reverse-phase HPLC due to altered molecular shape and solvation .

lipophilicity polar surface area drug-likeness

Recommended Application Scenarios for 1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride Based on Evidence Profile


TRPC6 Inhibitor Chemical Probe Development and Target Validation Studies

CAS 1417794-50-3 is structurally positioned within the Amgen-disclosed benzimidazole TRPC6 inhibitor chemotype (WO 2020/210597 A1), making it suitable as a starting point for medicinal chemistry optimization of TRPC6-selective probes [1]. Its 3-piperidinylmethoxy configuration aligns with the patent-preferred substitution pattern for TRPC6 activity, and the 3-fluorobenzyl group provides the necessary aryl recognition element and fluorine-mediated metabolic stability [2]. Researchers investigating the role of TRPC6 in nephrotic syndrome, focal segmental glomerulosclerosis (FSGS), cardiac hypertrophy, or pulmonary hypertension should select this compound over the 4-piperidinyl isomer (CAS 1417792-99-4) because the 3-substituted pattern is directly associated with the TRPC6 selectivity described in the patent SAR.

Structure–Activity Relationship (SAR) Exploration of N1-Aryl Benzimidazole Ethers

The compound serves as a key intermediate or reference standard in SAR studies exploring the effect of N1-substituent variation on benzimidazole-based ion channel or kinase inhibitors [1]. Its 3-fluorobenzyl group represents the meta-fluoro substitution pattern, which can be systematically compared against the 4-fluorobenzyl analog, the 2-fluorobenzyl analog, or the unsubstituted benzyl analog to map fluorine positional effects on target affinity and selectivity. The 3-fluoro position is often preferred over 4-fluoro in medicinal chemistry campaigns because it introduces an asymmetric electrostatic profile that can enhance selectivity without the para-fluorine's potential for metabolic activation via glutathione conjugation [2].

Analytical Reference Standard for Regioisomer Identification and Quality Control

Because the 3-piperidinylmethoxy and 4-piperidinylmethoxy regioisomers (CAS 1417794-50-3 and CAS 1417792-99-4, respectively) share identical molecular formulas, CAS 1417794-50-3 is essential as an authentic reference standard for HPLC method development, NMR spectral library construction, and mass spectrometry-based compound identification [1]. Procurement of the correct regioisomer with documented batch-specific analytical certificates (NMR, HPLC, GC) is critical for laboratories that maintain compound screening collections, as misidentification of the piperidine attachment point can lead to erroneous SAR conclusions and wasted screening resources.

Fluorinated Building Block for Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

The compound's bifunctional nature—a benzimidazole core amenable to further derivatization plus a free piperidine NH group—makes it a versatile building block for diversity-oriented synthesis [1]. The piperidine nitrogen can be alkylated, acylated, sulfonylated, or converted to a urea/carbamate, enabling rapid generation of compound libraries. The 3-fluorobenzyl group provides a metabolically stable aryl anchor that enhances the drug-likeness of derived compounds, as documented in comprehensive reviews of fluorine in medicinal chemistry [2]. This building block strategy is preferred over using the methyl analog (CAS 1185311-12-9) when the downstream biological target benefits from aryl–pi interactions, as is the case for TRPC channels and many kinase targets.

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